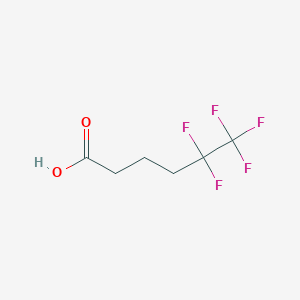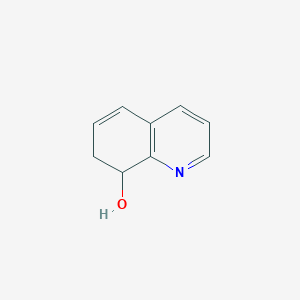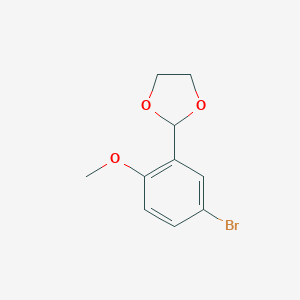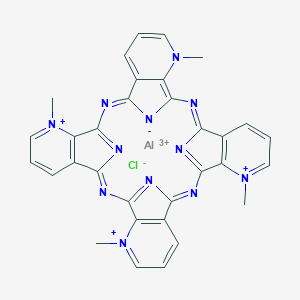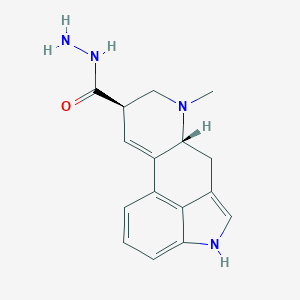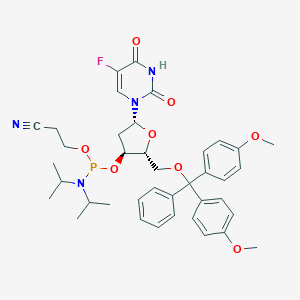
FdU-amidite
Overview
Description
FdU-amidite: is a chemical compound used in the synthesis of oligonucleotides, which are short chains of nucleotides. It consists of a nucleoside base (fluorodeoxyuridine) attached to a phosphoramidite group. This compound is crucial in the field of molecular biology and biotechnology, particularly in the synthesis of modified oligonucleotides for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FdU-amidite involves several steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.
Formation of the Phosphoramidite Group: The protected nucleoside is then reacted with a phosphoramidite reagent, typically in the presence of an activating agent such as tetrazole, to form the phosphoramidite group.
Deprotection: The DMT protecting groups are removed under acidic conditions to yield the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Automated synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and purification of the compound.
Chemical Reactions Analysis
Types of Reactions: FdU-amidite undergoes several types of chemical reactions, including:
Coupling Reactions: The primary reaction involves coupling the this compound with other nucleosides to form oligonucleotides. This reaction is facilitated by an activating agent such as tetrazole.
Oxidation: The phosphite triester formed during the coupling reaction is oxidized to a stable phosphate triester using an oxidizing agent like iodine.
Common Reagents and Conditions:
Activating Agents: Tetrazole, 5-ethylthio-1H-tetrazole (ETT)
Oxidizing Agents: Iodine, tert-butyl hydroperoxide
Solvents: Acetonitrile, dichloromethane
Major Products: The major products of these reactions are oligonucleotides with specific sequences, which can be used for various applications in molecular biology and biotechnology.
Scientific Research Applications
FdU-amidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.
Biology: Employed in the development of antisense oligonucleotides for gene silencing and regulation.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.
Industry: Applied in the production of diagnostic assays and molecular probes for detecting specific nucleic acid sequences.
Mechanism of Action
The mechanism of action of FdU-amidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, allowing the construction of specific nucleotide sequences. These modified oligonucleotides can then interact with target nucleic acids, influencing their function and regulation.
Comparison with Similar Compounds
- 2’-Fluoro-2’-deoxyuridine (FdU)
- 2’-Fluoro-2’-deoxycytidine (FdC)
- 2’-Fluoro-2’-deoxyadenosine (FdA)
Comparison: FdU-amidite is unique due to its specific nucleoside base (fluorodeoxyuridine) and its application in the synthesis of modified oligonucleotides. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and efficiency in oligonucleotide synthesis. Its fluorine substitution provides enhanced resistance to enzymatic degradation, making it particularly useful in therapeutic applications.
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDBDJDCIBKCKF-QMTPQUJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142246-63-7 | |
| Record name | 5-Fluorodeoxyuridine-CE phosphoramiditefor cyclon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


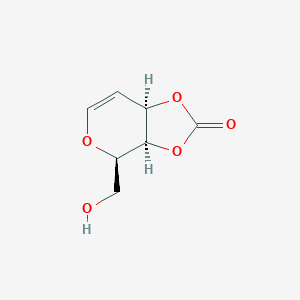
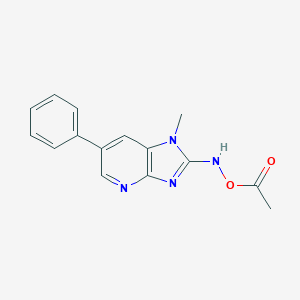
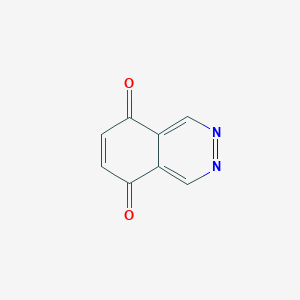

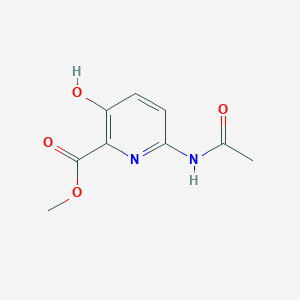
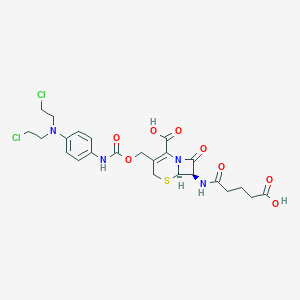
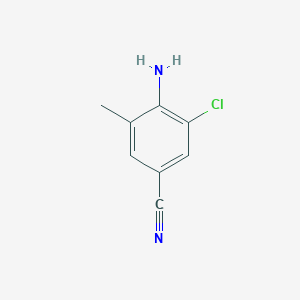
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
